6-Chloro-5-iodopyrimidine-2,4-diamine SDS MSDS safety data sheet
6-Chloro-5-iodopyrimidine-2,4-diamine SDS MSDS safety data sheet
Technical Whitepaper: Operational Safety and Synthetic Utility of 6-Chloro-5-iodopyrimidine-2,4-diamine
Executive Summary
This technical guide provides a comprehensive safety and operational framework for 6-Chloro-5-iodopyrimidine-2,4-diamine , a high-value heterocyclic scaffold used in the development of kinase inhibitors and antiviral therapeutics. Unlike standard Safety Data Sheets (SDS), this document integrates risk assessment with synthetic utility, focusing on the molecule's unique "orthogonal reactivity"—the ability to selectively functionalize the C5-iodine and C6-chlorine sites.
Note on Identity: While the parent scaffold (2,4-diamino-6-chloropyrimidine) is widely registered under CAS 156-83-2 , the 5-iodo derivative is often synthesized in situ or supplied as a custom intermediate. This guide applies the "Precursor + Functional Group" safety principle, combining the known hazards of the chloropyrimidine core with the specific handling requirements of organoiodides.
Part 1: Physicochemical Profile & Identity
| Property | Specification / Data |
| Chemical Name | 6-Chloro-5-iodopyrimidine-2,4-diamine |
| Synonyms | 4-Chloro-5-iodo-2,6-diaminopyrimidine; 2,4-Diamino-6-chloro-5-iodopyrimidine |
| Parent CAS | 156-83-2 (Refers to the non-iodo precursor 6-chloro-2,4-diaminopyrimidine) |
| Molecular Formula | C₄H₄ClIN₄ |
| Molecular Weight | ~270.46 g/mol |
| Appearance | Off-white to yellow crystalline solid (Yellowing indicates free iodine liberation) |
| Melting Point | >200°C (Decomposes); Parent MP is 198–202°C |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water.[1][2] |
| Stability | Light Sensitive (C-I bond labile to photolysis); Moisture Sensitive (C-Cl bond hydrolyzes slowly). |
Part 2: Hazard Identification & Risk Assessment
As specific toxicological data for the 5-iodo derivative is limited, safety protocols must follow the Worst-Case Precursor Model , assuming the toxicity of the parent chloropyrimidine amplified by the lipophilicity of the iodine substituent.
GHS Classification (Derived)
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Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
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Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]
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Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3]
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Sensitization (Precautionary): Halogenated pyrimidines are frequent skin sensitizers.
The "Self-Validating" Safety Logic
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The Iodine Factor: The addition of iodine increases lipophilicity (LogP), potentially enhancing skin absorption compared to the chloro-only parent. Protocol: Standard nitrile gloves may not suffice for long durations; double-gloving or using chemically resistant laminates is required for concentrated handling.
-
The Dehalogenation Risk: Exposure to light or strong acids can liberate free iodine (
) or hydrogen halides (HCl/HI). Validation: If the white powder turns yellow/brown, decomposition has occurred. Do not use without repurification.
Part 3: Operational Safety & Controls
Engineering Controls
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Primary Barrier: All weighing and transfer operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Particulate Control: Use a static-dissipative balance enclosure to prevent dust aerosolization.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 (minimum) for solid handling; Half-face respirator with organic vapor/acid gas cartridges if heating or reacting.
-
Dermal: Double nitrile gloves (Outer: 5 mil, Inner: 4 mil). Replace outer glove immediately upon splash.
-
Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of fine dust entry.
Storage & Stability Protocol
-
Container: Amber glass vial with PTFE-lined cap (blocks UV light).
-
Atmosphere: Store under Argon or Nitrogen (prevents moisture-induced hydrolysis of C-Cl).
-
Temperature: 2–8°C (Refrigerated).
-
Validation: Check LC-MS purity before use if stored >3 months. Look for peaks at M-126 (loss of I) or M+16 (hydrolysis to OH).
Part 4: Synthetic Utility & Reactivity
The core value of 6-Chloro-5-iodopyrimidine-2,4-diamine lies in its orthogonal reactivity . The C5-Iodine and C6-Chlorine bonds react under different conditions, allowing for precise, sequential functionalization.
Reactivity Workflow
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Site A (C5-Iodine): Reacts first in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) due to the weaker C-I bond and faster oxidative addition.
-
Site B (C6-Chlorine): Reacts via Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, or alkoxides. This bond is generally inert to Pd-catalysis under mild conditions, serving as a "protected" site until the C5 reaction is complete.
Caption: Orthogonal functionalization strategy. The C5-Iodine bond (Path A) is selectively reactive to Palladium catalysis, preserving the C6-Chlorine for subsequent nucleophilic substitution.
Standard Synthesis Protocol (From Precursor)
To generate the 5-iodo derivative from the commercially available 6-chloro parent (CAS 156-83-2):
-
Dissolution: Dissolve 2,4-diamino-6-chloropyrimidine (1.0 eq) in anhydrous Acetonitrile or DMF.
-
Iodination: Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise at 0°C to prevent exotherm.
-
Reaction: Stir at Room Temperature for 2–4 hours. Monitor by TLC or LCMS (Target mass: ~270).
-
Quench: Pour into aqueous Sodium Thiosulfate (
) to reduce unreacted iodine (removes yellow color). -
Isolation: Filter the precipitate (if solid) or extract with Ethyl Acetate.
Part 5: Emergency Response & Waste Management
| Scenario | Response Protocol |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses.[4] Seek immediate medical attention (alkaline nature of diamines can damage cornea). |
| Skin Contact | Wash with soap and water.[3][4] If yellow staining (iodine) persists, wash with 5% sodium thiosulfate solution. |
| Spill Cleanup | Do not dry sweep (dust hazard). Dampen with water or cover with wet paper towels, then scoop into a waste container. Ventilate area.[3][5] |
| Fire | Emits toxic fumes (HCl, HI, NOx). Use CO2, dry chemical, or foam.[3][4] Firefighters must wear SCBA.[3] |
| Disposal | Classify as Halogenated Organic Waste . Do not mix with acid waste streams (risk of HCN or halogen gas evolution). |
References
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Synthesis & Reactivity: Zhao, Y., et al. "Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives." Molecules, 2017, 22(10), 1606.
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Parent Scaffold Safety: PubChem. "2,4-Diamino-6-chloropyrimidine (CID 67432) - Safety and Hazards." National Library of Medicine.
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Mechanistic Insight: Neufeldt, S. "C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines." Chem. Sci., 2018.[4] (Context on regioselectivity in pyrimidines).
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Handling Halogenated Heterocycles: "Standard Operating Procedure: Halogenated Organic Liquids." Division of Research Safety, University of Illinois.
